Guanosine-P3-Adenosine-5',5'-Triphosphate
Overview
Description
Guanosine-P3-Adenosine-5',5'-Triphosphate (Gp3A) is a modified nucleotide that has been used extensively in scientific research for its ability to mimic the natural substrate of many enzymes. Gp3A has been synthesized by various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
G-Protein Activity in Brain Tissue : Guanosine-P3-Adenosine-5',5'-Triphosphate autoradiography is used to detect receptor-dependent activation of G-proteins in brain tissue sections. This technique is significant in studying adenosine A1 receptor-dependent signals in basal conditions (Laitinen, 1999).
Neurobiological Trophic Effects : Purine nucleotides, including Guanosine-P3-Adenosine-5',5'-Triphosphate, play crucial roles in the nervous system. They mediate neurotransmission and exert trophic effects, inducing changes in cell metabolism, structure, and function (Rathbone et al., 1999).
Activation of Polyphosphoinositide Phosphodiesterase : Studies have shown that Guanosine-P3-Adenosine-5',5'-Triphosphate can activate polyphosphoinositide phosphodiesterase in hepatocyte membranes. This has implications for understanding signal transduction processes (Cockcroft & Taylor, 1987).
Live Cell Sensing of Multiple Nucleotides : Guanosine-P3-Adenosine-5',5'-Triphosphate has been used in a versatile sensing platform for the visualization of ATP, GTP, adenosine derivatives, and guanosine derivatives in living cells, providing insight into the production and consumption of nucleoside triphosphates (Wang et al., 2013).
Detection of GTP in Biological Processes : A novel unlabeled fluorescence assay based on the self-phosphorylation of deoxyribozyme DK2 has been developed for the detection of Guanosine-P3-Adenosine-5',5'-Triphosphate, crucial for understanding its role in various cellular processes (Hu et al., 2020).
Synthesis and Applications in Biochemistry : Research has focused on synthesizing ribonucleoside 3'-di- and -triphosphates, including Guanosine-P3-Adenosine-5',5'-Triphosphate, for various biochemical applications (Kozarich et al., 1975).
Chemosensing in Water : A study on a fluorescent dinuclear Zn(II)-Dipicolylamine complex indicated its potential as a chemosensor for nucleoside polyphosphates and inorganic anions in water, showing selectivity toward Guanosine-P3-Adenosine-5',5'-Triphosphate (Bazany‐Rodríguez et al., 2020).
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O17P3/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUJCUPNRCBNP-INFSMZHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O17P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259266 | |
Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine-P3-Adenosine-5',5'-Triphosphate | |
CAS RN |
10527-47-6 | |
Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10527-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine 5'-triphosphate-5'-adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P1-Adenosine-5′ P3-guanosine-5′ triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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